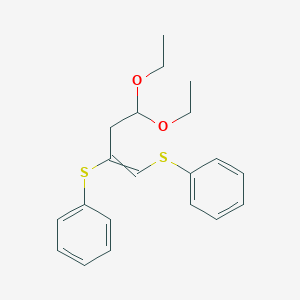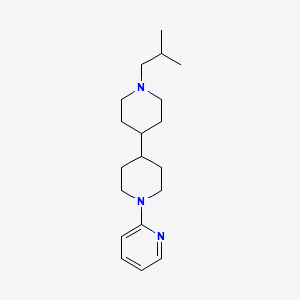
2-Thiophenesulfonamide, N-(4-chlorophenyl)-5-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Thiophenesulfonamide, N-(4-chlorophenyl)-5-nitro- is a chemical compound with the molecular formula C10H8ClNO2S2. It is a member of the thiophene family, which is known for its aromatic heterocyclic structure. This compound is characterized by the presence of a thiophene ring, a sulfonamide group, a nitro group, and a chlorophenyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophenesulfonamide, N-(4-chlorophenyl)-5-nitro- typically involves the reaction of 2-thiophenesulfonyl chloride with 4-chloroaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The nitro group is introduced through nitration using a mixture of concentrated sulfuric acid and nitric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and ensure high throughput. The purification of the final product is achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-Thiophenesulfonamide, N-(4-chlorophenyl)-5-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted thiophenesulfonamides depending on the nucleophile used.
Scientific Research Applications
2-Thiophenesulfonamide, N-(4-chlorophenyl)-5-nitro- is utilized in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Industry: Used in the development of materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-Thiophenesulfonamide, N-(4-chlorophenyl)-5-nitro- involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The nitro group can participate in redox reactions, affecting cellular processes. The chlorophenyl group can enhance the compound’s binding affinity to hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
- 2-Thiophenesulfonamide, N-(2-nitrophenyl)-
- 2-Thiophenesulfonamide, N-(4-nitrophenyl)-
- 2-Thiophenesulfonamide, N-(2-chloro-5-(trifluoromethyl)phenyl)-
- 2-Thiophenesulfonamide, N-(tert-butyl)-
Uniqueness
2-Thiophenesulfonamide, N-(4-chlorophenyl)-5-nitro- is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a nitro group and a chlorophenyl group allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in research and industrial applications.
Properties
CAS No. |
646040-15-5 |
|---|---|
Molecular Formula |
C10H7ClN2O4S2 |
Molecular Weight |
318.8 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-5-nitrothiophene-2-sulfonamide |
InChI |
InChI=1S/C10H7ClN2O4S2/c11-7-1-3-8(4-2-7)12-19(16,17)10-6-5-9(18-10)13(14)15/h1-6,12H |
InChI Key |
FLCCZKUMVOUKHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(S2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(Ethyl{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}amino)propanal](/img/structure/B12599883.png)
![2-({1-[2-(3,5-Dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-N-isopropylacetamide](/img/structure/B12599887.png)
![3-Pyridinecarboxamide, 5-(1,3-benzodioxol-5-yl)-1,2-dihydro-N-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]-2-oxo-](/img/structure/B12599898.png)







![1,1'-{[2-(3-Phenoxyphenyl)ethene-1,1-diyl]disulfinyl}bis(4-methylbenzene)](/img/structure/B12599958.png)
![Benzenamine, 2,4-dichloro-N-[[2-(phenylthio)phenyl]methylene]-](/img/structure/B12599962.png)
